3-(4-methoxyphenyl)-5-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(4-methoxyphenyl)-5-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-5-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazol-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and triazole intermediates, which are then coupled through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-5-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(4-methoxyphenyl)-5-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-5-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazol-4-amine can be compared with other triazole derivatives, such as:
- 3-(4-chlorophenyl)-5-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-4H-1,2,4-triazol-4-amine
- 3-(4-methoxyphenyl)-5-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-4H-1,2,4-triazol-4-ol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-(4-methoxyphenyl)-5-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazol-4-amine, also referred to as L062-0400, is a novel triazole derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
The molecular formula of the compound is C19H19N5O3S with a molecular weight of 397.46 g/mol. It features several functional groups that contribute to its biological activity, including a triazole ring and a methoxyphenyl moiety.
Property | Value |
---|---|
Molecular Formula | C19H19N5O3S |
Molecular Weight | 397.46 g/mol |
LogP | 3.262 |
Water Solubility (LogSw) | -3.54 |
pKa | 11.08 (acidic) |
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that L062-0400 demonstrates potent activity against various bacterial strains and fungi. For instance, it was effective against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) in the low micromolar range.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a study assessing the inhibition of cyclooxygenase enzymes (COX-I and COX-II), L062-0400 showed moderate to strong inhibitory effects, with an IC50 value comparable to established anti-inflammatory drugs like Celecoxib. The selectivity index (SI) for COX-II over COX-I was notably high, suggesting potential therapeutic applications in treating inflammatory diseases.
Cytotoxicity Studies
Cytotoxicity assays against various cancer cell lines have demonstrated that L062-0400 exhibits selective cytotoxic effects. In particular, it was found to be effective against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines, with IC50 values below 10 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Studies
- In Vivo Efficacy : A recent study investigated the in vivo effects of L062-0400 in a murine model of inflammation induced by carrageenan. The compound significantly reduced paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.
- Combination Therapy : Another study explored the efficacy of L062-0400 in combination with conventional chemotherapeutics in resistant cancer cell lines. The results showed enhanced cytotoxicity when used in conjunction with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-13-4-6-16(7-5-13)20-23-18(14(2)28-20)12-29-21-25-24-19(26(21)22)15-8-10-17(27-3)11-9-15/h4-11H,12,22H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABVENHRYURZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NN=C(N3N)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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